3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
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Overview
Description
3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the benzene ring.
Etherification: The brominated intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and chlorine substituents may also contribute to its reactivity and biological activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
- 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
- 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Uniqueness
3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms on the benzene ring can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C14H8Br2Cl2O2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
3,5-dibromo-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H8Br2Cl2O2/c15-11-3-8(6-19)4-12(16)14(11)20-7-9-1-2-10(17)5-13(9)18/h1-6H,7H2 |
InChI Key |
AKSIHCCITXXWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)C=O)Br |
Origin of Product |
United States |
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